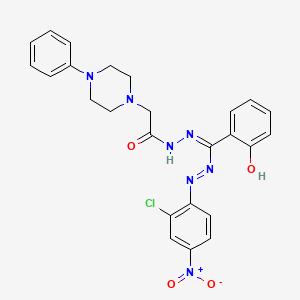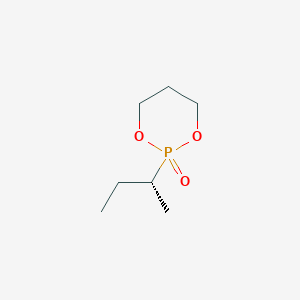
Arsenotetrathioic acid trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenotetrathioic acid trisodium salt is an inorganic compound with the molecular formula AsNa3S4 It is a derivative of arsenic and sulfur, characterized by its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arsenotetrathioic acid trisodium salt typically involves the reaction of arsenic compounds with sulfur sources under controlled conditions. One common method is the reaction of arsenic trioxide with sodium sulfide in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient production. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Arsenotetrathioic acid trisodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of arsenic and sulfur atoms in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are often carried out in an alkaline medium.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsenic trioxide.
Aplicaciones Científicas De Investigación
Arsenotetrathioic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which arsenotetrathioic acid trisodium salt exerts its effects involves interactions with cellular components and molecular pathways. The compound can interact with proteins and enzymes, leading to alterations in cellular functions. It may also induce oxidative stress and disrupt cellular homeostasis, contributing to its biological activities.
Comparación Con Compuestos Similares
- Arsenotetrathioic acid trisodium salt
- Arsenothioic acid trisodium salt
- Arsenothioic trifluoride
Comparison: this compound is unique due to its specific combination of arsenic and sulfur atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
16486-45-6 |
|---|---|
Fórmula molecular |
AsNaS4-2 |
Peso molecular |
226.2 g/mol |
Nombre IUPAC |
sodium;sulfanylidene(trisulfido)-λ5-arsane |
InChI |
InChI=1S/AsH3S4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |
Clave InChI |
VZBHEAQGLUBFMB-UHFFFAOYSA-K |
SMILES canónico |
[Na+].[S-][As](=S)([S-])[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


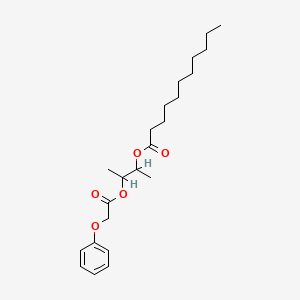
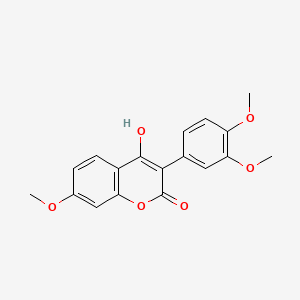

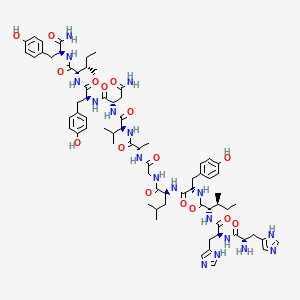
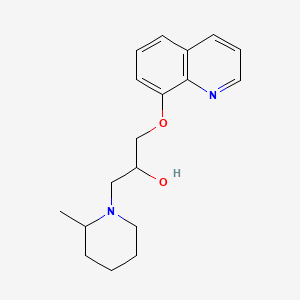
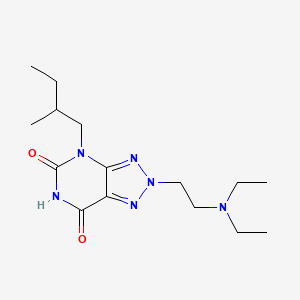
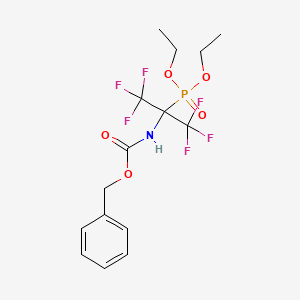

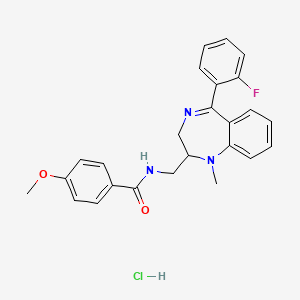
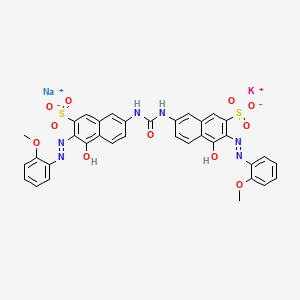
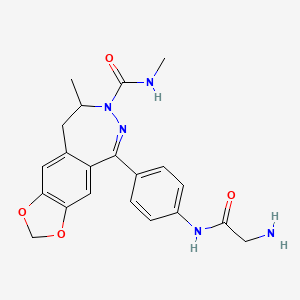
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
